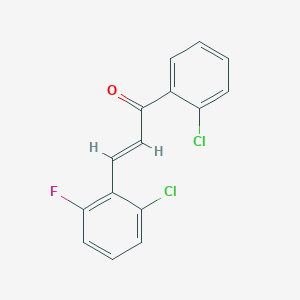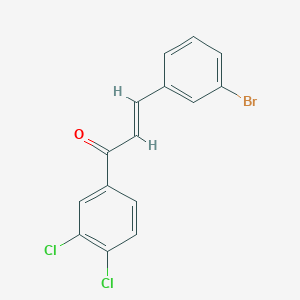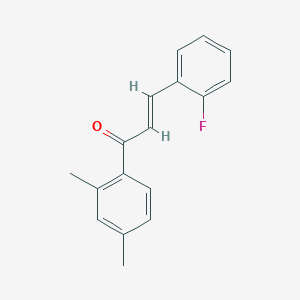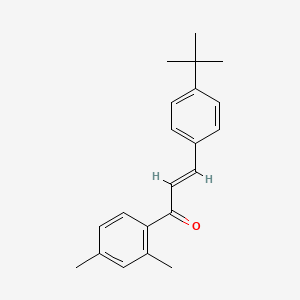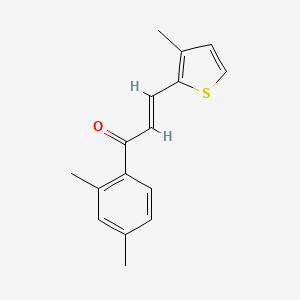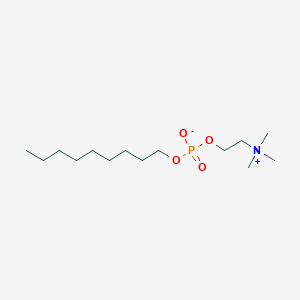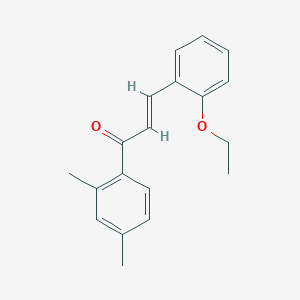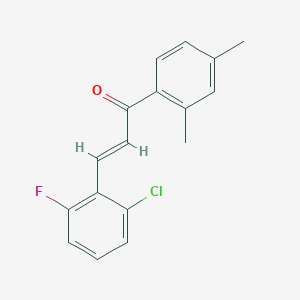
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly known as 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one, is a synthetic organic compound with a wide range of applications in science and industry. It is a versatile compound, with a variety of properties that make it useful for a range of applications, from drug synthesis to industrial processes.
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, and as a reagent for the synthesis of other compounds. In addition, it is used in the synthesis of a variety of polymers, including polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reaction is believed to be the basis for its use as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one are not well understood. It is not known to be toxic, but it is not recommended for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one has several advantages when used in laboratory experiments. It is a stable compound, with a long shelf life, and is relatively non-toxic. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one. It could be used as a catalyst in organic reactions, or as a reagent for the synthesis of other compounds. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. It could also be used as a starting material for the synthesis of pharmaceuticals and other organic compounds. Finally, it could be used as a reagent in the synthesis of novel compounds, such as polycyclic aromatic hydrocarbons.
Métodos De Síntesis
The synthesis of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one can be achieved through a variety of methods. One method involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1-chloro-2-fluoro-3-nitrobenzene, which yields the desired product. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2,4-dimethylphenylmagnesium bromide, which also yields the desired product. In both cases, the reaction is carried out in the presence of anhydrous magnesium chloride and a catalytic amount of copper chloride.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO/c1-11-6-7-13(12(2)10-11)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHRPJXIIKCIAI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

